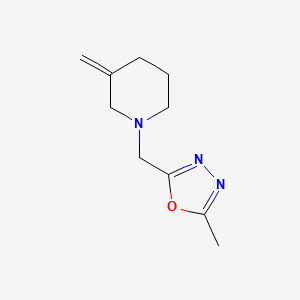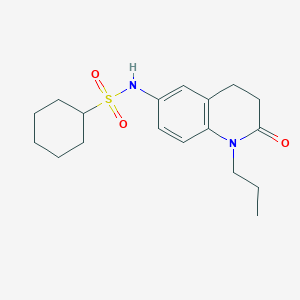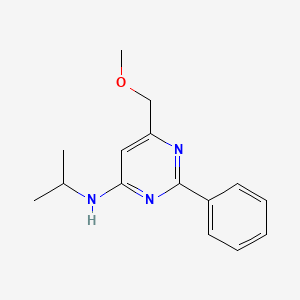
2-Methyl-5-((3-methylenepiperidin-1-yl)methyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-((3-methylenepiperidin-1-yl)methyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
1,3,4-oxadiazole derivatives have shown valuable biological activities, including antibacterial and antifungal properties. For instance, the synthesis, spectral analysis, and evaluation of certain derivatives revealed their potential as antibacterial agents, demonstrating effectiveness against various bacterial strains (Aziz‐ur‐Rehman et al., 2017). Moreover, compounds designed with 1,3,4-oxadiazole units have been identified for their fungicidal activity, particularly against wheat leaf rust, providing insights into their use in agricultural applications (Xiajuan Zou et al., 2002).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds exhibit significant effectiveness in protecting mild steel against corrosion in acidic environments. Their function as corrosion inhibitors has been attributed to the formation of protective layers on the metal surface, as supported by electrochemical, gravimetric, and surface analysis studies (P. Ammal et al., 2018).
Medicinal Chemistry and Drug Design
Oxadiazoles, including the 1,3,4-variant, are prominent in medicinal chemistry due to their bioisosteric characteristics, allowing them to mimic ester and amide functionalities in drug molecules. These compounds have been utilized in the design of drugs with improved metabolic stability, reduced lipophilicity, and enhanced solubility. Such properties make them valuable in developing new therapeutic agents with optimized pharmacokinetic profiles (Jonas Boström et al., 2012).
Material Science Applications
1,3,4-Oxadiazole derivatives have been explored for their potential in materials science, particularly in the development of molecular wires and optoelectronic devices. Their ability to facilitate electron transport and emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The structural modification of these compounds allows for tuning their electronic and photophysical properties, which is crucial for enhancing device performance (Changsheng Wang et al., 2006).
Propiedades
IUPAC Name |
2-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-12-11-9(2)14-10/h1,3-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJBRYCCNYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)

![N-[[4-Bromo-2-(trifluoromethyl)phenyl]methyl]-3-methylpyridin-2-amine](/img/structure/B2705087.png)


![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)

![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)

